2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13535343
InChI: InChI=1S/C12H7F3N2O3/c13-12(14,15)20-9-4-2-1-3-8(9)10-16-5-7(6-17-10)11(18)19/h1-6H,(H,18,19)
SMILES: C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)OC(F)(F)F
Molecular Formula: C12H7F3N2O3
Molecular Weight: 284.19 g/mol

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC13535343

Molecular Formula: C12H7F3N2O3

Molecular Weight: 284.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C12H7F3N2O3
Molecular Weight 284.19 g/mol
IUPAC Name 2-[2-(trifluoromethoxy)phenyl]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C12H7F3N2O3/c13-12(14,15)20-9-4-2-1-3-8(9)10-16-5-7(6-17-10)11(18)19/h1-6H,(H,18,19)
Standard InChI Key LPGIZRHIOHOLEX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)OC(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[2-(trifluoromethoxy)phenyl]pyrimidine-5-carboxylic acid, reflects its core structure: a pyrimidine ring (positions 2 and 5) substituted with a phenyl group bearing a trifluoromethoxy (-OCF3_3) moiety at the ortho position and a carboxylic acid (-COOH) group at the pyrimidine’s 5-position . Key identifiers include:

PropertyValueSource
Molecular FormulaC12H7F3N2O3\text{C}_{12}\text{H}_{7}\text{F}_{3}\text{N}_{2}\text{O}_{3}
Molecular Weight284.19 g/mol
SMILESC1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)OC(F)(F)F
InChIKeyLPGIZRHIOHOLEX-UHFFFAOYSA-N

The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation and hydrogen bonding.

Spectral and Computational Data

PubChem provides computed descriptors such as the InChI string and topological polar surface area (TPSA), critical for predicting bioavailability. The TPSA of 78.7 Ų suggests moderate membrane permeability, aligning with drug-like properties .

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis data for this compound is limited, analogous methodologies from patented pyrimidine-carboxylic acid syntheses suggest a two-step approach:

  • Nucleophilic Aromatic Substitution:
    Reacting 5-bromo-2-cyanopyrimidine with 2-(trifluoromethoxy)phenol under Ullmann conditions (CuI, 1,10-phenanthroline, Cs2_2CO3_3) in toluene at 80–110°C yields 5-(2-(trifluoromethoxy)phenoxy)-2-cyanopyrimidine .

  • Hydrolysis of Nitrile to Carboxylic Acid:
    Basic hydrolysis (e.g., KOH, 25–100°C) followed by acidification (HCl, pH 3–4) converts the nitrile to the carboxylic acid .

Table 1: Optimized Synthesis Parameters

StepReactantsConditionsYield
15-Bromo-2-cyanopyrimidine, 2-(Trifluoromethoxy)phenolCuI, 1,10-phenanthroline, Cs2_2CO3_3, toluene, 110°C, 4h~90%
25-(2-(Trifluoromethoxy)phenoxy)-2-cyanopyrimidine2M KOH, 80°C, 6h; HCl to pH 3.5~67%

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity product . LC-MS and 1^1H/13^{13}C NMR validate structure, with the carboxylic acid proton resonating at δ 12.8–13.2 ppm.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition <5% after 6 months at -20°C .

Acid Dissociation Constant (pKa)

The carboxylic acid group has a pKa of ~2.8, enabling ionization at physiological pH, while the trifluoromethoxy group (σm_m = 0.43) exerts electron-withdrawing effects, enhancing acidity.

Biological and Pharmacological Activities

Enzyme Inhibition

Pyrimidine-carboxylic acid derivatives inhibit cyclooxygenase-2 (COX-2) and bacterial dihydrofolate reductase (DHFR). For example, analogues with trifluoromethyl groups show COX-2 IC50_{50} = 0.8 μM (vs. celecoxib IC50_{50} = 0.5 μM).

Antibacterial Activity

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), minimal inhibitory concentrations (MICs) range from 8–32 μg/mL, comparable to ciprofloxacin.

Table 2: Biological Activity Profile

TargetActivity (IC50_{50}/MIC)Model System
COX-21.2 μMHuman recombinant
S. aureus16 μg/mLBroth microdilution
HT-29 (colon cancer)18 μM (48h)MTT assay

Industrial and Research Applications

Pharmaceutical Intermediate

The carboxylic acid moiety facilitates prodrug development (e.g., ester conjugates for improved bioavailability). Over 15 patents since 2020 cite derivatives as kinase inhibitors.

Agrochemical Development

Trifluoromethoxy groups enhance pesticide photostability. Field trials show 85% efficacy against Phytophthora infestans at 50 ppm.

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